4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid
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Overview
Description
“4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 342382-26-7 . It has a molecular weight of 329.4 . The IUPAC name for this compound is 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Catalytic Applications in Chemical Synthesis
The ortho-substituent on phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines is a highly effective method for α-dipeptide synthesis, suggesting a potential utility for 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid in peptide bond formation processes (Wang, Lu, & Ishihara, 2018). This indicates the molecule's potential role in facilitating complex organic reactions through catalysis.
Material Science and Polymer Research
Aromatic poly(amide–imide)s based on derivatives similar to this compound have been synthesized for exploring new materials with inherent high temperatures and good solubility properties (Behniafar & Banihashemi, 2004). These findings suggest potential applications in creating high-performance polymers for advanced engineering applications.
Novel Compound Synthesis
Direct amidation of carboxylic acids catalyzed by arylboronic acids, including structures related to this compound, has been optimized to provide a greener, more efficient pathway to amide synthesis. This includes the synthesis of compounds under mild conditions with minimal environmental impact (Gernigon, Al‐Zoubi, & Hall, 2012). This method's efficiency and low environmental footprint make it a valuable technique for synthesizing a wide range of amide compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Thiophene-based analogs, such as “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .
Properties
IUPAC Name |
4-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBBXJQPKIEORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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